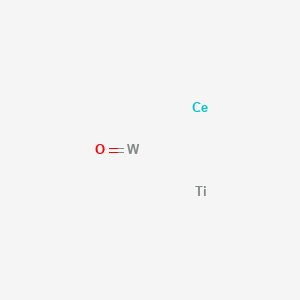

Cerium;oxotungsten;titanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cerium;oxotungsten;titanium is a mixed oxide compound that combines the unique properties of cerium, tungsten, and titanium. This compound is known for its high catalytic activity, stability, and ability to undergo redox reactions. It has garnered significant interest in various fields, including environmental catalysis, energy storage, and biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides. For cerium;oxotungsten;titanium, cerium nitrate, ammonium tungstate, and titanium isopropoxide are commonly used precursors. The process involves dissolving these precursors in a solvent, followed by hydrolysis and condensation to form a gel.

Electrospinning: This technique is used to prepare nanofibers of this compound. The precursors are dissolved in a polymer solution and electrospun to form nanofibers.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation-Reduction: Cerium;oxotungsten;titanium undergoes redox reactions due to the presence of cerium, which can switch between Ce(III) and Ce(IV) states.

Substitution: The compound can undergo substitution reactions where one of the metal ions is replaced by another metal ion.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used to enhance the oxidation state of cerium in the compound.

Reducing Agents: Hydrogen gas (H₂) can be used to reduce the oxidation state of cerium.

Major Products:

Scientific Research Applications

Chemistry:

Oxidative Desulfurization: The compound is used in the oxidative desulfurization of fuel oils to remove sulfur compounds.

Biology and Medicine:

Antibacterial Agents: Cerium oxide nanoparticles, a component of this compound, exhibit antibacterial properties and are used in biomedical applications.

Industry:

Mechanism of Action

The mechanism of action of cerium;oxotungsten;titanium is primarily based on its redox properties. Cerium in the compound can switch between Ce(III) and Ce(IV) states, facilitating redox reactions. This redox cycling enhances the compound’s catalytic activity and oxygen storage capacity. The presence of tungsten and titanium further stabilizes the compound and enhances its catalytic properties .

Comparison with Similar Compounds

Cerium Oxide (CeO₂): Known for its high oxygen storage capacity and redox properties.

Tungsten Oxide (WO₃): Used as a catalyst in various oxidation reactions.

Titanium Dioxide (TiO₂): Widely used in photocatalysis and as a support material for other catalysts.

Uniqueness: Cerium;oxotungsten;titanium combines the properties of cerium, tungsten, and titanium, resulting in a compound with enhanced catalytic activity, stability, and redox properties. This makes it more effective in applications such as SCR of NOx and oxidative desulfurization compared to its individual components .

Properties

CAS No. |

184423-17-4 |

|---|---|

Molecular Formula |

CeOTiW |

Molecular Weight |

387.82 g/mol |

IUPAC Name |

cerium;oxotungsten;titanium |

InChI |

InChI=1S/Ce.O.Ti.W |

InChI Key |

UEIVGEUHOCFWEY-UHFFFAOYSA-N |

Canonical SMILES |

O=[W].[Ti].[Ce] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14251886.png)

![2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne](/img/structure/B14251893.png)

![Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate](/img/structure/B14251896.png)

![7-{2-[(2R)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14251910.png)

![N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine](/img/structure/B14251924.png)